molecular formula C18H17ClN4O2S B6452340 5-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-2,1,3-benzothiadiazole CAS No. 2640829-58-7

5-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-2,1,3-benzothiadiazole

Cat. No.: B6452340
CAS No.: 2640829-58-7
M. Wt: 388.9 g/mol
InChI Key: LFYKKWMSRVXZSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-2,1,3-benzothiadiazole is a compound of great interest due to its unique structural features and promising potential in various fields of scientific research

Preparation Methods

The synthesis of 5-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-2,1,3-benzothiadiazole typically involves multiple steps, utilizing a range of reagents and specific reaction conditions to achieve the final product. Commonly, the synthetic route includes:

  • Step 1

    Formation of the piperidine moiety, often initiated by the reaction of piperidine with appropriate acylating agents.

  • Step 2

    Introduction of the 3-chloropyridin-4-yl group via nucleophilic substitution.

  • Step 3

    Coupling of the piperidine derivative with the benzothiadiazole unit through a series of condensation reactions.

These steps require careful control of reaction conditions such as temperature, pH, and solvent choice to ensure high yield and purity of the final compound. Industrial production may involve scale-up processes, including continuous flow reactions and optimizations for cost-effectiveness and environmental considerations.

Chemical Reactions Analysis

5-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-2,1,3-benzothiadiazole undergoes various types of chemical reactions, including:

  • Oxidation

    Typically facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

  • Reduction

    Involving reducing agents like lithium aluminum hydride or sodium borohydride, yielding reduced forms of the compound.

  • Substitution

These reactions can produce a range of products, depending on the specific reagents and conditions used, offering versatility in the manipulation of the compound for different applications.

Scientific Research Applications

5-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-2,1,3-benzothiadiazole is utilized in various scientific research areas:

  • Chemistry

    As a building block for the synthesis of more complex molecules and for studying reaction mechanisms.

  • Biology

    Investigated for its potential bioactivity, including antimicrobial and anti-cancer properties.

  • Medicine

    Explored for its role in developing new therapeutic agents and drug delivery systems.

  • Industry

    Used in the development of materials with specific properties, such as semiconductors and dyes.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways:

  • Molecular Targets

    May include enzymes, receptors, and proteins relevant to its bioactivity.

  • Pathways Involved

    Often related to cellular signaling, metabolic processes, or gene expression regulation.

Understanding the mechanism of action is crucial for harnessing the compound's potential in therapeutic applications and furthering its development in various research areas.

Comparison with Similar Compounds

When compared with other compounds with similar structures, 5-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-2,1,3-benzothiadiazole stands out due to its unique reactivity and potential applications. Similar compounds might include:

  • 1,3-Benzothiadiazole derivatives

    : Sharing the benzothiadiazole core but differing in substituent groups, impacting their reactivity and applications.

  • Chloropyridine-based compounds

    : Featuring the chloropyridine moiety, utilized in different contexts for their distinctive chemical properties.

Overall, the uniqueness of this compound lies in its specific combination of functional groups and their synergistic effects, making it a compound of significant interest in diverse scientific fields.

Properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O2S/c19-14-10-20-6-3-17(14)25-11-12-4-7-23(8-5-12)18(24)13-1-2-15-16(9-13)22-26-21-15/h1-3,6,9-10,12H,4-5,7-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFYKKWMSRVXZSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=C(C=NC=C2)Cl)C(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.